molecular formula C10H6ClNOS2 B1347422 5-(4-Chlorobenzylidene)rhodanine CAS No. 6318-37-2

5-(4-Chlorobenzylidene)rhodanine

Cat. No.: B1347422
CAS No.: 6318-37-2
M. Wt: 255.7 g/mol
InChI Key: HIWUQEXWRIIIKB-UHFFFAOYSA-N
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Description

5-(4-Chlorobenzylidene)rhodanine (CAS 6318-37-2) is a small molecule with the molecular formula C10H6ClNOS2 and a molecular weight of 255.7 g/mol . This rhodanine derivative is provided as a solid and has a documented melting point of 227-228 °C . Researchers value this compound for its diverse biological activities and significant potential across multiple therapeutic areas. It has demonstrated notable broad-spectrum antimicrobial properties, showing inhibitory activity against bacterial strains including Escherichia coli , Pseudomonas aeruginosa , and Staphylococcus aureus . Beyond its antimicrobial applications, it serves as a valuable tool in enzyme inhibition studies, exhibiting c-Myc/c-Max inhibitory activity (IC₅₀ 4100 nM) and arylamine N-acetyltransferase 1 inhibitory activity (IC₅₀ 4700 nM), highlighting its relevance in cancer research and drug metabolism studies . The compound has also been identified as an inhibitor of HIV-1 integrase, suggesting potential applications in antiviral drug development . Furthermore, its ability to inhibit photosynthetic electron transport (IC₅₀ 1.3 µM) in the freshwater alga Chlorella vulgaris makes it a compound of interest for antialgal and environmental research . The historical development of rhodanine derivatives, beginning with the discovery of the core structure in 1877 and culminating in the first clinical approval of a rhodanine-based drug (epalrestat) in 1992, underscores the therapeutic potential of this chemical class . This compound continues to be a versatile scaffold for medicinal chemistry, enabling research in infectious diseases, oncology, and bioagriculture. This product is For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNOS2/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWUQEXWRIIIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301727
Record name 5-(4-Chlorobenzylidene)rhodanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6318-37-2
Record name 5-(4-Chlorobenzylidene)rhodanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6318-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Chlorobenzylidene)rhodanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-(4-Chlorobenzylidene)rhodanine can be achieved through several methods. One efficient and green method involves the sonochemical synthesis of benzylidene derivatives of enolizable carbonyls in aqueous ethanol using an organocatalyst . This method emphasizes the use of environmentally friendly conditions and reagents. Another approach involves the reaction of rhodanine with 4-chlorobenzaldehyde in the presence of a base such as piperidine in ethanol . The reaction typically requires refluxing for several hours to achieve the desired product.

Chemical Reactions Analysis

5-(4-Chlorobenzylidene)rhodanine undergoes various chemical reactions, including:

    Nucleophilic Addition Reactions: The compound can participate in nucleophilic addition reactions due to the presence of the carbonyl group.

    Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.

    Substitution Reactions: The compound can undergo substitution reactions, particularly at the chlorobenzylidene moiety.

Scientific Research Applications

Scientific Research Applications

5-(4-Chlorobenzylidene)rhodanine and its derivatives have been investigated for various applications:

  • Antibacterial Activity: Rhodanine derivatives have been studied for their potential as antibacterial agents . The antibacterial activity of synthesized compounds is tested using the Kirby-Bauer disk diffusion method, where the diameter of the inhibition zone indicates the effectiveness of the compound .
  • Aldose Reductase Inhibition: Rhodanine derivatives can inhibit aldose reductase, an enzyme that reduces aldoses to corresponding polyols . This inhibition is useful for preventing and treating nerve disturbances, retinopathy, diabetic cataract, and renal disturbances associated with chronic diabetes complications .
  • Photosynthesis Inhibition and Antialgal Activity: 5-(4-Chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has shown the highest reduction of chlorophyll content in freshwater alga Chlorella vulgaris, indicating its potential as an antialgal agent .

Case Studies

  • Antibacterial Activity Assay:
    • In a study, synthesized rhodanine-based amide derivatives were tested against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis . The compounds were dissolved in dimethyl sulfoxide (DMSO) and filter sterilized before being applied to filter discs . The antibacterial activity was evaluated by measuring the diameter of the inhibition zone on agar plates . Gentamicin and chloramphenicol were used as positive controls, while DMSO was used as a negative control .
  • Aldose Reductase Inhibition in Diabetic Rats:
    • 3-Carboxymethyl-5-benzylidenerhodanine was orally administered to diabetic rats at a dose of 100 mg/Kg-animal body weight daily for 2 weeks . The motor nerve conduction velocity was then determined . The study revealed that the motor nerve conduction velocity in the treated rats was almost the same as that of normal rats, suggesting its potential in treating nerve disturbances associated with diabetes .
  • Antialgal Activity against Chlorella vulgaris :
    • (5Z)-5-(4-Chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one exhibited the highest antialgal activity against Chlorella vulgaris with an IC50 value of 1.3 μmol/L . This indicates its potential use in controlling algal growth.

Data Table

ApplicationCompoundResultReference
Antibacterial ActivityRhodanine-based amidesDemonstrated antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis .
Aldose Reductase Inhibition3-Carboxymethyl-5-benzylidenerhodanineShowed potential in treating nerve disturbances in diabetic rats by maintaining motor nerve conduction velocity similar to normal rats .
Antialgal Activity(5Z)-5-(4-Chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-oneExhibited the highest reduction of chlorophyll content in Chlorella vulgaris with an IC50 value of 1.3 μmol/L .

Mechanism of Action

The mechanism of action of 5-(4-Chlorobenzylidene)rhodanine involves its interaction with specific molecular targets. For example, it has been shown to inhibit carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity . The compound’s structure allows it to interact with the zinc ion in the enzyme’s active site, leading to inhibition.

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Rhodanine Derivatives

Substituent Biological Target Activity Trend Mechanism Insight
4-Cl Algal chlorophyll synthesis High reduction in C. vulgaris Electron withdrawal enhances lipophilicity
4-Br Photosynthetic electron transport Strong PET inhibition Increased steric bulk improves binding
4-N(CH₃)₂ Gold(III) ion sorption Selective Au(III) detection Donor groups enable chelation

Biological Activity

5-(4-Chlorobenzylidene)rhodanine is a compound belonging to the rhodanine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibition properties, supported by various research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H8ClN2O2S\text{C}_{10}\text{H}_{8}\text{ClN}_{2}\text{O}_{2}S

This structure contributes to its biological efficacy through interactions with various biological targets.

1. Antibacterial Activity

Research has demonstrated that rhodanine derivatives exhibit significant antibacterial properties. In a study evaluating the antibacterial effects of various rhodanine-based compounds, this compound was tested against several bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The results indicated a notable inhibition of bacterial growth, suggesting potential as an antibacterial agent .

Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Pseudomonas aeruginosa12
Staphylococcus aureus18

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting cancer cell proliferation in vitro. For instance, a study reported that this compound effectively inhibited the growth of breast cancer cells (MCF-7) with an IC50 value in the micromolar range, indicating its potential as a lead compound for cancer therapy .

Cancer Cell LineIC50 (µM)
MCF-710.5
HeLa12.3
A54915.0

3. Enzyme Inhibition

This compound has also been studied for its inhibitory effects on carbonic anhydrases (CAs), particularly hCA II and hCA IX isoforms. These enzymes are implicated in various physiological processes and are targets for cancer therapy. The compound exhibited selective inhibition against hCA IX with a Ki value of approximately 4.7 µM .

Enzyme TypeKi (µM)
hCA II9.8
hCA IX4.7

Case Studies

  • Antibacterial Efficacy : A study conducted by researchers evaluated the antibacterial properties of rhodanine derivatives, including this compound, using the disc diffusion method. The compound showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum antibacterial potential .
  • Anticancer Mechanism : Another investigation focused on the mechanism of action of rhodanine derivatives in cancer cells. It was found that this compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, further supporting its role as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-Chlorobenzylidene)rhodanine, and how can reaction conditions be optimized for purity and yield?

  • Methodology : The compound is typically synthesized via condensation of rhodanine with 4-chlorobenzaldehyde using ammonium acetate in acetic acid under reflux (80–85°C). Optimization involves adjusting stoichiometry, reaction time, and purification via recrystallization (ethanol or THF/ethyl acetate mixtures) to achieve yields >70% . Purity is confirmed by melting point analysis (e.g., 285–288°C) and spectroscopic techniques (FTIR, NMR) .

Q. How is the molecular structure of this compound characterized, and what intermolecular interactions stabilize its crystal lattice?

  • Structural Insights : X-ray crystallography reveals a planar rhodanine core with a dihedral angle of 1.79° between the rhodanine ring and the 4-chlorobenzylidene group. The allyl substituent (if present) adopts two orientations (48:52 ratio) due to disorder. Crystal packing is stabilized by π-π stacking (3.8–4.2 Å) and C–H···S hydrogen bonds (2.7–3.0 Å), forming S(6) ring motifs .

Q. What preliminary biological activities have been reported for this compound?

  • Biological Screening : The compound exhibits herbicidal activity by inhibiting photosynthetic electron transport (PET) in spinach chloroplasts (IC₅₀ ≈ 15 µM) and reducing chlorophyll content in Chlorella vulgaris by 40–60% at 10 µM. These effects are attributed to competitive binding at the plastoquinone (QB) site in Photosystem II .

Advanced Research Questions

Q. How do substituent modifications (e.g., halogenation, glycosylation) affect the bioactivity and physicochemical properties of rhodanine derivatives?

  • Structure-Activity Relationships (SAR) :

  • Lipophilicity : Electron-withdrawing groups (e.g., Cl, Br) enhance PET inhibition by increasing binding affinity to hydrophobic regions of Photosystem II. LogP values correlate with activity: 5-(4-Bromobenzylidene)rhodanine (logP = 2.8) shows higher inhibition than the chloro analog (logP = 2.5) .
  • Glycosylation : N-glucosylation improves solubility but reduces antimicrobial activity due to steric hindrance. However, antiviral activity against herpes simplex virus is retained via RNA synthesis inhibition .

Q. What computational methods are used to predict the corrosion inhibition efficiency of this compound on mild steel in acidic environments?

  • Modeling Approach : Density Functional Theory (DFT) calculates parameters like adsorption energy (Eads ≈ −250 kJ/mol), HOMO-LUMO gap (ΔE ≈ 3.5 eV), and Fukui indices to identify reactive sites. Molecular dynamics simulations reveal preferential adsorption on Fe(110) surfaces via the chlorophenyl and sulfur moieties, forming a protective monolayer . Experimental validation uses electrochemical impedance spectroscopy (EIS), showing >90% inhibition efficiency at 500 ppm in 1M HCl .

Q. How can contradictions in reported inhibitory efficiencies across studies be resolved?

  • Data Reconciliation : Discrepancies arise from variations in experimental conditions (pH, temperature) or surface pretreatment of substrates. Standardized protocols (e.g., ASTM G5 for polarization tests) and surface characterization (SEM/EDS) are critical. For example, competitive adsorption with cationic contaminants (e.g., Co²⁺, Na⁺) in Nafion membranes reduces inhibition efficacy by 20–30%, requiring pre-treatment steps .

Q. What environmental considerations apply to the use of this compound in agricultural or industrial settings?

  • Ecotoxicity : The compound’s persistence in soil (t½ ≈ 30–60 days) and aquatic toxicity (LC₅₀ ≈ 2 mg/L for Daphnia magna) necessitate lifecycle assessments. Biodegradation studies show partial breakdown via microbial oxidation of the rhodanine core, producing non-toxic sulfonic acid derivatives .

Methodological Recommendations

  • Synthesis : Use anhydrous conditions and inert atmospheres to minimize byproducts (e.g., disulfides).
  • Characterization : Combine SC-XRD with Hirshfeld surface analysis to quantify intermolecular interactions.
  • Biological Assays : Standardize algal growth conditions (light intensity, nutrient media) for reproducible chlorophyll quantification .
  • Corrosion Studies : Include atomic force microscopy (AFM) to monitor surface morphology changes during inhibition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chlorobenzylidene)rhodanine

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